An In-depth Technical Guide to the Chemical Properties of Benzo[d]thiazol-5-amine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of Benzo[d]thiazol-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[d]thiazol-5-amine hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. As a derivative of the privileged benzothiazole scaffold, this compound serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules. Its strategic amine functionality on the benzene ring allows for a multitude of chemical transformations, making it a versatile synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of Benzo[d]thiazol-5-amine hydrochloride, including its physicochemical characteristics, spectral data, reactivity profile, and established applications in drug discovery. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a cornerstone in the design of pharmacologically active compounds.[1] This structural motif is present in a variety of natural products and clinically approved drugs, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The utility of the benzothiazole scaffold lies in its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms, which can engage in various non-covalent interactions with biological targets.[5]
Benzo[d]thiazol-5-amine, and its more stable and soluble hydrochloride salt, is a key derivative that offers a reactive handle—the 5-amino group—for further molecular elaboration. This primary amine is a versatile functional group that can readily participate in a wide range of chemical reactions, allowing for the construction of diverse compound libraries for high-throughput screening and lead optimization.[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the properties of its downstream derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂S | [7][8] |
| Molecular Weight | 186.66 g/mol | [7][8] |
| Appearance | Solid (predicted) | - |
| Melting Point | 55 °C (for free base) | [9] |
| Boiling Point | 323.1±15.0 °C (predicted for free base) | [9] |
| Solubility | Sparingly soluble in water (0.26 g/L at 25°C for free base). Solubility is expected to be higher in acidic conditions and in polar organic solvents like DMSO and ethanol. | [9][10] |
| pKa | 2.44±0.10 (predicted for free base) | [9] |
| LogP | 2.3003 (computed) | [7] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų (computed) | [7] |
Spectral Characterization
While specific spectra for Benzo[d]thiazol-5-amine hydrochloride are not widely published, the following represents the expected spectral characteristics based on the analysis of the parent compound and related benzothiazole derivatives.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating nature of the amino group and the electron-withdrawing character of the thiazole ring. In a solvent such as DMSO-d₆, the aromatic protons would likely appear in the range of δ 7.0-8.5 ppm. The protons of the NH₃⁺ group would be expected to appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the seven unique carbon atoms in the benzothiazole core. The carbons attached to the nitrogen and sulfur atoms will resonate at lower field.
FT-IR Spectroscopy (Predicted)
The infrared spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amine salt.
-
C=N stretching: A sharp peak around 1620-1650 cm⁻¹ from the thiazole ring.
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry, the compound would be expected to show a molecular ion peak corresponding to the free base (C₇H₆N₂S) at m/z ≈ 150.03. The fragmentation pattern would likely involve the characteristic cleavage of the thiazole ring.
Chemical Reactivity and Synthesis
The chemical reactivity of Benzo[d]thiazol-5-amine hydrochloride is dominated by the nucleophilic character of the 5-amino group and the inherent reactivity of the benzothiazole core.
Reactivity of the 5-Amino Group
The primary amino group is a versatile handle for a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce diverse side chains.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a range of substituents (e.g., -OH, -CN, -halogens).
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively.[12]
Synthesis of Benzo[d]thiazol-5-amine Hydrochloride
A common synthetic route to aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, followed by cyclization. The resulting free base can then be converted to the hydrochloride salt.
Representative Experimental Protocol (Adapted for 5-amino derivative):
This protocol is a representative procedure for the synthesis of aminobenzothiazoles and may require optimization for Benzo[d]thiazol-5-amine.
Step 1: Synthesis of the Phenylthiourea Intermediate
-
To a solution of p-phenylenediamine in a suitable solvent (e.g., ethanol or aqueous HCl), add ammonium thiocyanate.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude phenylthiourea intermediate by filtration or extraction.
Step 2: Oxidative Cyclization to Benzo[d]thiazol-5-amine
-
Dissolve the phenylthiourea intermediate in a suitable solvent such as chloroform or acetic acid.
-
Add a solution of bromine in the same solvent dropwise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonia solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified Benzo[d]thiazol-5-amine in a suitable anhydrous solvent (e.g., diethyl ether or ethanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Drug Discovery and Medicinal Chemistry
The true value of Benzo[d]thiazol-5-amine hydrochloride lies in its application as a versatile building block for the synthesis of potential therapeutic agents. The benzothiazole core is a recognized pharmacophore, and the 5-amino group provides a convenient point for diversification.
Kinase Inhibitors
A significant area of application for aminobenzothiazole derivatives is in the development of protein kinase inhibitors.[13][14] Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The aminobenzothiazole scaffold has been successfully employed to design inhibitors of various kinases, such as Rho kinases (ROCKs).[14] The 5-amino group can be functionalized to introduce moieties that interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Antimicrobial Agents
Derivatives of aminobenzothiazole have also shown promise as antimicrobial agents.[6] The scaffold can be modified to target essential bacterial enzymes or to disrupt bacterial cell wall integrity.
Other Therapeutic Areas
The versatility of the aminobenzothiazole scaffold has led to its exploration in a wide range of other therapeutic areas, including neurodegenerative diseases, diabetes, and viral infections.[15]
Safety and Handling
Benzo[d]thiazol-5-amine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]
-
Toxicity: While specific toxicity data for the hydrochloride salt is limited, related aminobenzothiazoles are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.
Conclusion
Benzo[d]thiazol-5-amine hydrochloride is a chemical entity of significant interest to the medicinal chemistry community. Its stable, soluble salt form and the presence of a reactive amino group on the privileged benzothiazole scaffold make it an invaluable tool for the synthesis of novel compounds with therapeutic potential. While a complete experimental dataset for this specific compound is not yet fully available in the public domain, the information presented in this guide, based on data from closely related analogues and computational predictions, provides a robust foundation for its application in research and development. As the quest for new and effective drugs continues, the utility of versatile building blocks like Benzo[d]thiazol-5-amine hydrochloride is set to grow, paving the way for future therapeutic breakthroughs.
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